O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine
CAS No.: 17041-36-0
Cat. No.: VC21064009
Molecular Formula: C11H20N2O8
Molecular Weight: 308.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17041-36-0 |
|---|---|
| Molecular Formula | C11H20N2O8 |
| Molecular Weight | 308.29 g/mol |
| IUPAC Name | (2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid |
| Standard InChI | InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1 |
| Standard InChI Key | REDMNGDGDYFZRE-YRMXFSIDSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)N)CO)O)O |
| SMILES | CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O |
Introduction
O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine is a glycosylated amino acid derivative, specifically a glycopeptide building block. It consists of a serine molecule linked to a 2-acetamido-2-deoxy-D-glucopyranose sugar moiety. This compound is crucial in the synthesis of glycopeptides, which are important in various biological processes, including cell signaling and protein modification.
Synthesis of O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine
The synthesis of this compound typically involves glycosylation reactions. Efficient methods for synthesizing O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-serine derivatives have been developed using glucosamine donors with various protecting groups, such as N-TCP, N,N-diacetyl, and N-Teoc, which react with N-α-protected serine acceptors to form β-glycosides . These methods allow for the high-yielding formation of the desired glycosides, which can be further modified to produce the target compound.
Biological Significance
Glycopeptides containing O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine are involved in various biological processes. They can act as recognition sites for lectins and other proteins, influencing cell adhesion, signaling, and immune responses. The presence of these glycosylated amino acids can also affect the stability and folding of proteins.
Research Findings
Research on glycopeptides has shown that the specific glycosylation patterns can significantly impact their biological activity. For instance, the presence of N-acetylglucosamine (GlcNAc) residues, similar to those in O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine, is crucial for the recognition and interaction with certain proteins .
| Biological Process | Role of Glycopeptide |
|---|---|
| Cell Adhesion | Recognition by lectins |
| Protein Stability | Influence on protein folding |
| Immune Response | Modulation of immune cell activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume